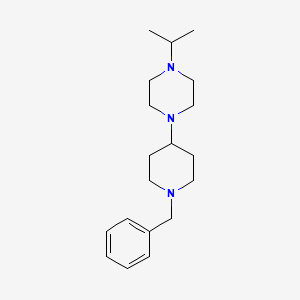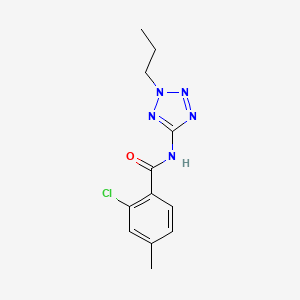![molecular formula C16H15ClN2O3 B5786697 2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis methods for related compounds involve multiple steps, including acetylation, methylation, and specific reactions like the Fries rearrangement and Sandmeyer reaction. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesis utilized DMF as a solvent and potassium carbonate as a catalyst, followed by reaction with sulfuryl chloride under optimized conditions, achieving a yield of about 80% (Gao Yonghong, 2009). Another study synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the compound's crystal structure through X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like IR, MS, and NMR spectroscopy. The crystal structure is detailed through parameters such as space group, unit cell dimensions, and hydrogen-bonding interactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group P2(1)/c, with the crystal structure stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related compounds include acetylation, methylation, and the use of catalysts for specific transformations. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the synthesized compounds. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide under optimized conditions led to significant yields, demonstrating the compound's potential utility (Gao Yonghong, 2009).
属性
IUPAC Name |
2-(4-acetamidophenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-12-6-8-13(9-7-12)22-10-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBTPGRZHDEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

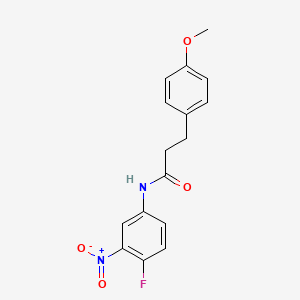
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)
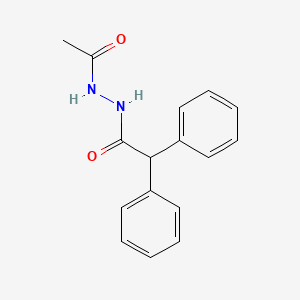

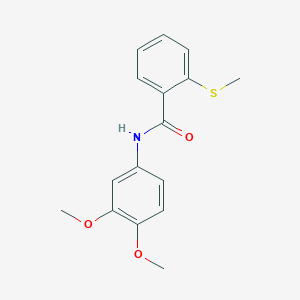




![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
